7-Chloro-2-ethyl-1H-indene 7-Chloro-2-ethyl-1H-indene
Brand Name: Vulcanchem
CAS No.: 468756-78-7
VCID: VC2510391
InChI: InChI=1S/C11H11Cl/c1-2-8-6-9-4-3-5-11(12)10(9)7-8/h3-6H,2,7H2,1H3
SMILES: CCC1=CC2=C(C1)C(=CC=C2)Cl
Molecular Formula: C11H11Cl
Molecular Weight: 178.66 g/mol

7-Chloro-2-ethyl-1H-indene

CAS No.: 468756-78-7

Cat. No.: VC2510391

Molecular Formula: C11H11Cl

Molecular Weight: 178.66 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2-ethyl-1H-indene - 468756-78-7

Specification

CAS No. 468756-78-7
Molecular Formula C11H11Cl
Molecular Weight 178.66 g/mol
IUPAC Name 7-chloro-2-ethyl-1H-indene
Standard InChI InChI=1S/C11H11Cl/c1-2-8-6-9-4-3-5-11(12)10(9)7-8/h3-6H,2,7H2,1H3
Standard InChI Key QBWFKUHFFIDVTA-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C1)C(=CC=C2)Cl
Canonical SMILES CCC1=CC2=C(C1)C(=CC=C2)Cl

Introduction

STRUCTURAL CHARACTERISTICS

Chemical Structure

7-Chloro-2-ethyl-1H-indene possesses a distinctive bicyclic framework with specific substitution patterns that define its chemical identity. The compound's core consists of an indene skeleton featuring a benzene ring fused with a five-membered cyclopentene ring. This skeletal arrangement is further modified by two key substituents: a chlorine atom at position 7 on the benzene ring and an ethyl group (-CH₂CH₃) at position 2 on the cyclopentene portion. These specific substitution patterns create a unique electronic and steric environment that influences the compound's physicochemical properties and potential reactivity patterns.

The molecular structure can be represented through several standardized chemical notations:

Notation TypeRepresentationSource
IUPAC Name7-chloro-2-ethyl-1H-indene
SMILESCCC1=CC2=C(C1)C(=CC=C2)Cl
Canonical SMILESCCC1=CC2=C(C1)C(=CC=C2)Cl
InChIInChI=1S/C11H11Cl/c1-2-8-6-9-4-3-5-11(12)10(9)7-8/h3-6H,2,7H2,1H3
InChIKeyQBWFKUHFFIDVTA-UHFFFAOYSA-N

Structural Relationships

7-Chloro-2-ethyl-1H-indene shares structural similarities with other substituted indenes, particularly 7-Chloro-2-methyl-1H-indene (C₁₀H₉Cl), which differs only by having a methyl group instead of an ethyl group at position 2 . This homologous relationship provides valuable comparative insights into how alkyl chain length influences physical properties and chemical behavior within this class of compounds. The structural similarities between these two compounds suggest that they may share certain physicochemical characteristics while differing in properties directly influenced by the alkyl substituent length, such as lipophilicity, melting point, and specific modes of reactivity.

PHYSICAL AND CHEMICAL PROPERTIES

Identification Data

The identification parameters for 7-Chloro-2-ethyl-1H-indene provide essential information for its characterization and differentiation from related compounds:

PropertyValueSource
CAS Number468756-78-7
Molecular FormulaC₁₁H₁₁Cl
Molecular Weight178.66 g/mol
PubChem Compound ID12149411

These standardized identifiers are crucial for accurate database referencing and chemical inventory management in research settings.

PropertyPredicted CharacteristicBasis for Prediction
Physical State (25°C)Likely solidBased on similar indene derivatives
AppearanceProbable crystalline solidCommon for aromatic compounds of this molecular weight
SolubilityLikely soluble in organic solvents (toluene, dichloromethane, etc.); limited water solubilityTypical for halogenated aromatic compounds
Melting PointExpected to be higher than non-halogenated analoguesPresence of chlorine typically increases intermolecular forces

These predicted properties would need experimental verification for definitive characterization.

Chemical Properties

The chemical behavior of 7-Chloro-2-ethyl-1H-indene can be anticipated based on its structural features:

Structural FeatureExpected Chemical Behavior
Cyclopentene Double BondSusceptibility to addition reactions (e.g., hydrogenation, halogenation)
Aromatic RingElectrophilic aromatic substitution reactions, though deactivated by chlorine
Benzylic PositionPotential for oxidation or radical reactions
Chlorine SubstituentPossible nucleophilic substitution under forcing conditions
Ethyl GroupPotential for oxidation to carboxylic acid derivatives

The presence of both the ethyl group and chlorine substituent creates an interesting electronic profile that would influence regioselectivity in various chemical transformations. The ethyl group would act as an electron-donating group, while the chlorine atom would exhibit both electron-withdrawing (inductive) and electron-donating (resonance) effects.

SYNTHESIS AND PREPARATION

Synthetic ApproachPotential MethodologyKey Considerations
Direct FunctionalizationFriedel-Crafts alkylation of 7-chloroindene with ethyl halides or triflatesRegioselectivity may be challenging
Cross-CouplingPalladium-catalyzed coupling reactions using appropriate precursorsRequires specific halogenated or metallated precursors
CyclizationIntramolecular reactions of suitably functionalized styrene derivativesMulti-step approach may be necessary
Functional Group ModificationChemical transformation of other substituted indenesMay be more efficient if starting from available precursors

APPLICATIONS AND USES

Potential ApplicationBasis for Consideration
Agrochemical IntermediatesRelated chlorinated indenes have applications in pesticide synthesis
Specialty PolymersIndene derivatives can be polymerized to form materials with useful properties
Pharmaceutical PrecursorsThe indene scaffold appears in various bioactive compounds
Fine Chemical SynthesisAs a building block for complex molecule construction

The patent literature indicates interest in chlorinated indene derivatives for pesticide applications , suggesting that 7-Chloro-2-ethyl-1H-indene might have relevant properties for this field, though specific details would require further investigation.

ANALYTICAL METHODS

Safety MeasureSpecific Recommendation
Personal Protective EquipmentChemical-resistant gloves, laboratory coat, safety glasses or goggles
Engineering ControlsUse in well-ventilated area or fume hood
StorageStore in tightly closed container in cool, dry place away from incompatible materials
DisposalFollow local regulations for disposal of halogenated organic compounds
Emergency ProceduresHave appropriate spill control materials available

Comprehensive safety data sheets should be consulted prior to handling this compound in a laboratory setting.

RESEARCH FINDINGS AND FUTURE PERSPECTIVES

Future Research Directions

Several promising research directions could be pursued to better understand and utilize 7-Chloro-2-ethyl-1H-indene:

Research AreaPotential Focus
Comprehensive CharacterizationDetailed study of physical properties, spectroscopic characteristics, and reactivity patterns
Synthetic MethodologyDevelopment of efficient and selective methods for preparation
Structure-Activity RelationshipsSystematic comparison with structural analogues to establish property trends
Applications DevelopmentExploration of potential utility in materials science, catalysis, or as synthetic building blocks
Computational StudiesTheoretical investigation of electronic structure and reactivity predictions

Such research would contribute to a more comprehensive understanding of this compound and its potential utility.

Comparative Studies

Comparative analysis between 7-Chloro-2-ethyl-1H-indene and related compounds such as 7-Chloro-2-methyl-1H-indene would be particularly valuable:

Comparison AspectResearch Value
Effect of Alkyl Chain LengthUnderstanding how ethyl vs. methyl substitution affects physical properties and reactivity
Position IsomersExamining how the position of chlorine substitution influences molecular behavior
Halogen VariationComparing chloro- with other halogenated analogues (fluoro-, bromo-, iodo-)

Such structure-property relationships would provide valuable insights for molecular design and could guide the development of compounds with tailored properties for specific applications.

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